molecular formula C26H22ClNO6S B11164854 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11164854
M. Wt: 512.0 g/mol
InChI Key: PCCCSKQOIVAECR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 4-chlorophenyl group, a 2-methyl group, and a 4-oxo group. Additionally, it features a beta-alaninate moiety linked to a sulfonyl group substituted with a 4-methylphenyl group. This unique structure endows the compound with a range of chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multi-step organic reactionsThe final step involves the coupling of the chromen-4-one derivative with the beta-alaninate moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting anti-inflammatory or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of a chromen-4-one core with a beta-alaninate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C26H22ClNO6S

Molecular Weight

512.0 g/mol

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C26H22ClNO6S/c1-16-3-10-21(11-4-16)35(31,32)28-14-13-24(29)34-20-9-12-22-23(15-20)33-17(2)25(26(22)30)18-5-7-19(27)8-6-18/h3-12,15,28H,13-14H2,1-2H3

InChI Key

PCCCSKQOIVAECR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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